5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chlorophenyl, piperazine, and triazole groups. The piperazine ring, a six-membered ring with two nitrogen atoms, is a common structural motif in many pharmaceuticals . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions . The piperazine ring could potentially be involved in reactions with electrophiles .Scientific Research Applications
Antimicrobial and Antifungal Activities
1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown varying degrees of effectiveness against microorganisms, highlighting their potential as bases for developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antiproliferative Effects
Some 1,2,4-triazole derivatives have been studied for their anticancer and antiproliferative effects, demonstrating the potential to inhibit cancer cell growth. Research in this area focuses on synthesizing new compounds and evaluating their effectiveness against various cancer cell lines, aiming to identify new therapeutic options for cancer treatment.
Antidepressant-like Effects
Compounds structurally related to 1,2,4-triazole derivatives have been investigated for their potential antidepressant-like effects in rodent behavioral assays. These studies explore the mechanisms through which these compounds may exert their effects, including interactions with serotonin receptors, which could contribute to their antidepressant properties. For example, Pandey et al. (2010) evaluated the antidepressant-like effect of a compound with affinity to 5-HT2A receptors, showing promising results in a rodent behavioral test battery (Pandey, Mahesh, Akutota Ashok kumar, V. S. Rao, Arjun, & Rajkumar, 2010).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and piperazine derivatives are widely employed in drugs .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-5-3-4-6-14(13)20)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKATGRBAPRZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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